molecular formula C22H45AlO B13784309 Aluminum, ((3E)-3-decen-1-olato)dihexyl- CAS No. 68900-78-7

Aluminum, ((3E)-3-decen-1-olato)dihexyl-

Cat. No.: B13784309
CAS No.: 68900-78-7
M. Wt: 352.6 g/mol
InChI Key: UUZQZFYFIKBACX-SYVONOGFSA-N
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Description

Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex organometallic compound that features aluminum coordinated with a decen-1-olato ligand and two hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:

AlR3+Decen-1-olAl(Decen-1-olato)R2+RH\text{AlR}_3 + \text{Decen-1-ol} \rightarrow \text{Al(Decen-1-olato)R}_2 + \text{RH} AlR3​+Decen-1-ol→Al(Decen-1-olato)R2​+RH

where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.

Industrial Production Methods

Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.

    Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.

Major Products Formed

    Oxidation: Aluminum oxide and various organic oxidation products.

    Reduction: Aluminum metal and reduced organic compounds.

    Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Aluminum tri-sec-butoxide
  • Aluminum isopropoxide
  • Aluminum ethoxide

Comparison

Aluminum, ((3E)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other aluminum alkoxides, it offers different solubility, stability, and catalytic activity, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

68900-78-7

Molecular Formula

C22H45AlO

Molecular Weight

352.6 g/mol

IUPAC Name

[(E)-dec-3-enoxy]-dihexylalumane

InChI

InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;;

InChI Key

UUZQZFYFIKBACX-SYVONOGFSA-N

Isomeric SMILES

CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC=CCCO[Al](CCCCCC)CCCCCC

Origin of Product

United States

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